molecular formula C16H13F2NO3S2 B2509267 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2097883-26-4

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2509267
CAS No.: 2097883-26-4
M. Wt: 369.4
InChI Key: VNGGPGRNLCIERJ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzene derivative, which undergoes sulfonation to introduce the sulfonamide group. The furan and thiophene moieties are then introduced through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the coupling reactions using efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group yields the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding to specific sites. The pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzene-1-sulfonamide: Lacks the furan and thiophene moieties.

    N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide: Lacks the fluorine atoms and thiophene moiety.

    N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide: Lacks the fluorine atoms and furan moiety.

Uniqueness

The uniqueness of 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide lies in its combination of fluorinated benzene, furan, and thiophene moieties, which can impart unique electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3S2/c17-12-4-1-5-13(18)16(12)24(20,21)19-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGGPGRNLCIERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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